3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

Regioisomer identification Thermal properties Quality control

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a halogenated trifluoromethyl ketone (TFMK) building block with the molecular formula C₉H₆BrF₃O and a molecular weight of 267.04 g/mol. It belongs to the class of α-trifluoromethyl ketones, which are valued as synthetic intermediates for fluorinated heterocycles and as electrophilic warheads in medicinal chemistry.

Molecular Formula C9H6BrF3O
Molecular Weight 267.04 g/mol
CAS No. 898787-59-2
Cat. No. B1325228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone
CAS898787-59-2
Molecular FormulaC9H6BrF3O
Molecular Weight267.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC(=O)C(F)(F)F
InChIInChI=1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2
InChIKeyRWJVMIDCCINQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-59-2): Core Identity and Procurement-Relevant Specifications


3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone [1] is a halogenated trifluoromethyl ketone (TFMK) building block with the molecular formula C₉H₆BrF₃O and a molecular weight of 267.04 g/mol . It belongs to the class of α-trifluoromethyl ketones, which are valued as synthetic intermediates for fluorinated heterocycles and as electrophilic warheads in medicinal chemistry [2]. The compound features a meta-bromophenyl substituent on the trifluoroacetone scaffold, with a computed logP of 3.123, a density of 1.585 g/cm³, and a boiling point of 247.6 °C (predicted) . Commercial availability is typically at 95% purity, with QC documentation including NMR, HPLC, and GC .

Halogenated TFMK building block for fluorinated heterocycle synthesis Electrophilic carbonyl supports condensation and nucleophilic addition workflows
Meta-bromo substituent suitable for 1,3-disubstituted target architecture Enables regioselective Suzuki and Buchwald-Hartwig cross-coupling elaboration
Batch-specific multi-technique QC: NMR, HPLC, GC Supports procurement for publication-quality or regulated research environments

Why Generic Substitution of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-59-2) Is Not Advisable


Within the bromophenyl-trifluoropropanone family, regioisomeric exchange (ortho, meta, para) is not permissible without altering key physicochemical and reactivity parameters. The meta-substitution pattern dictates the electronic influence of bromine on the trifluoromethyl ketone carbonyl, modulating its electrophilicity for nucleophilic addition or condensation reactions [1]. Ortho isomers introduce steric hindrance that can suppress reaction yields, while para isomers alter the molecular dipole and crystallinity, affecting formulation and purification workflows . Additionally, the bromine atom serves as a synthetic handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig); its position determines the regiochemical outcome of downstream elaborations, making the meta isomer uniquely suited for 1,3-disubstituted target architectures [1].

Target Meta-bromo isomer (CAS 898787-59-2)
Common Substitute Ortho- or para-bromo regioisomers
Preserves carbonyl electrophilicity without steric hindrance; unique 1,3-disubstituted cross-coupling outcome
Ortho substitution may suppress nucleophilic addition yields; para yields 1,4-disubstituted products, altering molecular geometry Regioisomer identity must be confirmed via boiling point or GC retention time before use
Bromo analog: superior X-ray anomalous scattering for crystallographic phasing
Chloro analog (CAS 139521-25-8): insufficient anomalous signal may require additional derivatization; C-Cl bond less reactive in oxidative addition Halogen choice affects both crystallographic workflow and downstream functionalization strategies

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-59-2) Against Closest Analogs


Meta vs. Ortho Regioisomer: Differential Boiling Point and Flash Point as Purity and Processing Indicators

The target meta-bromo isomer exhibits a predicted boiling point of 247.6 °C and a flash point of 103.6 °C, while the ortho-bromo isomer (CAS 898787-57-0) shows a lower boiling point of 243.2 °C and flash point of 100.9 °C . This 4.4 °C boiling point difference, arising from altered intermolecular interactions due to the ortho-bromine's proximity to the carbonyl, provides a measurable physical property distinction that can be exploited for regioisomer identity confirmation and purity assessment via distillation or GC retention time .

Meta vs. Ortho Boiling Point
Head-to-head
Δ +4.4 °C (meta higher)
Flash point Δ +2.7 °C
Supports regioisomer identity confirmation via distillation or GC retention time
Computed properties; experimental validation recommended
Regioisomer identification Thermal properties Quality control

Meta-Bromo Position Preserves Trifluoromethyl Ketone Electrophilicity Without Ortho Steric Penalty

The trifluoromethyl ketone group acts as an electrophilic trap for serine hydrolases, with potency dependent on carbonyl electrophilicity [1]. The ortho-bromo isomer introduces steric hindrance adjacent to the reactive carbonyl, which can reduce the rate of nucleophilic addition. While direct kinetic data for this compound series is not publicly available, the meta position is structurally analogous to optimized TFMK inhibitors such as 3-(4-mercaptobutylthio)-1,1,1-trifluoro-2-propanone (MBTFP), where the substituent is placed distal to the carbonyl to avoid steric clash [2]. The meta-bromo isomer thus preserves carbonyl accessibility for both synthetic transformations and potential biological target engagement [1].

Electrophilicity vs. Ortho Steric Penalty
Class-level
Distal meta-bromo preserves carbonyl accessibility
Ortho hinders nucleophilic addition per TFMK SAR
May support covalent inhibitor design by avoiding unpredictable steric effects on SAR
Quantified kinetic data not available for this pair; inference from class-level SAR
Electrophilic reactivity Steric effects Medicinal chemistry building blocks

Regiochemical Cross-Coupling Potential: Meta-Bromo as a Handle for 1,3-Disubstituted Architecture Construction

The aryl bromide in the meta position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The meta regiochemistry is critical for constructing 1,3-disubstituted benzene derivatives, a common motif in pharmaceuticals and agrochemicals. The para isomer (CAS 161809-64-9) yields 1,4-disubstituted products, while the ortho isomer yields 1,2-disubstituted products. The meta isomer therefore provides unique synthetic access to a distinct substitution geometry [1]. Trifluoromethyl ketones are compatible with Suzuki coupling conditions, as demonstrated in the synthesis of α,α-disubstituted TFMKs via bromoenamine intermediates .

Cross-Coupling Regiochemistry
Class-level
Meta → 1,3-disubstituted products
Para (1,4-); Ortho (1,2-) outcomes
Essential for synthetic targets requiring 1,3-substitution geometry
Regioisomeric product distribution determined by bromine position
Cross-coupling Suzuki reaction Buchwald-Hartwig amination Regioselective synthesis

Halogen Identity: Bromo vs. Chloro Analog – Higher Molecular Weight and Polarizability for Crystallography and Fragment Elaboration

The meta-bromo compound (MW 267.04 g/mol) possesses a heavier halogen than the corresponding meta-chloro analog 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone (CAS 139521-25-8; MW 222.59 g/mol) . The bromine atom provides significantly greater anomalous scattering for X-ray crystallographic phasing (f' = -0.29 e for Br vs. f' = 0.35 e for Cl at Cu Kα), facilitating absolute structure determination [1]. Additionally, the C-Br bond (bond dissociation energy ~70 kcal/mol) is more labile than C-Cl (~84 kcal/mol), offering differential reactivity in oxidative addition steps of catalytic cycles [2].

Bromo vs. Chloro Halogen Effect
Cross-study
ΔMW +44.45 g/mol; Δf' -0.64 e (Cu Kα)
C-Br BDE ~14 kcal/mol weaker than C-Cl
Supports X-ray phasing and facilitates late-stage functionalization via cross-coupling
Anomalous scattering factors from standard crystallographic tables
Halogen bonding Fragment-based drug discovery X-ray crystallography Heavy atom effect

Commercially Documented Purity and QC Traceability: 95% Assay with Multi-Technique Batch Analysis

The target compound is commercially supplied at a minimum purity specification of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by reputable vendors . This multi-technique QC package exceeds the typical single-method characterization offered for many in-class analogs, providing procurement confidence for regulated research environments . While the para isomer (CAS 161809-64-9) is also available at 95% purity , the meta isomer's distinct QC documentation and cataloging (MDL MFCD03844191) ensures traceable differentiation.

QC Traceability Package
Supporting evidence
95% purity with batch-specific NMR, HPLC, GC
MDL MFCD03844191
Multi-technique QC reduces need for in-house re-characterization
Vendor datasheets; differentiation from para isomer by MDL registry number
Quality assurance Batch consistency Procurement specification

Optimal Application Scenarios for 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-59-2)


Synthesis of 1,3-Disubstituted Trifluoromethylated Biaryls via Suzuki Coupling

The meta-bromo substituent enables palladium-catalyzed Suzuki coupling to install aryl or heteroaryl groups at the meta position relative to the trifluoromethyl ketone side chain, yielding 1,3-disubstituted biaryl TFMKs. This regiochemistry is inaccessible from the ortho or para isomers. The trifluoromethyl ketone remains intact under standard Suzuki conditions, as validated by the synthesis of α,α-disubstituted TFMKs from bromoenamine precursors . Procure this compound when the target architecture requires a meta-linked aryl-aryl bond adjacent to the trifluoroacetyl pharmacophore.

Fragment-Based Covalent Inhibitor Discovery Targeting Serine Hydrolases

The trifluoromethyl ketone moiety is a validated electrophilic warhead for reversible covalent inhibition of serine hydrolases, forming a hemiketal adduct with the active-site serine . The meta-bromo substituent avoids ortho steric clash with the enzyme active site while providing a synthetic handle for fragment elaboration via cross-coupling. The bromine heavy atom also facilitates hit validation by X-ray crystallography through anomalous scattering [1]. Procure for fragment library design where both electrophilic warhead engagement and structural tractability are required.

Building Block for Trifluoromethylated Heterocycle Synthesis

The electrophilic trifluoromethyl ketone carbonyl undergoes condensation with hydrazines, hydroxylamines, and amidines to form trifluoromethylated pyrazoles, isoxazoles, and pyrimidines, respectively. The meta-bromo substituent remains available for subsequent functionalization post-heterocycle formation, enabling divergent library synthesis. The predicted boiling point of 247.6 °C supports purification by distillation if required, and the flash point of 103.6 °C indicates manageable flammability risk under standard laboratory conditions.

Crystallographic Fragment Screening with Anomalous Scattering Phasing

The bromine atom at the meta position provides an anomalous scattering signal (f' ≈ -0.29 e at Cu Kα) sufficient for experimental phasing of protein-ligand co-crystal structures . This eliminates the need for additional heavy-atom derivatization. The meta isomer's spatial orientation presents the bromine at a defined geometry distinct from ortho or para, which can be exploited for halogen bonding interactions with protein backbone carbonyls, a feature not reproducible with the chloro analog.

Application
Selection Property
Validation Focus
1,3-Disubstituted biaryl TFMK synthesis
Meta-bromo cross-coupling handle
Regiochemical outcome under Suzuki conditions
Fragment-based covalent inhibitor discovery
Electrophilic TFMK warhead + structural tractability
Serine hydrolase target engagement; anomalous scattering phasing
Trifluoromethylated heterocycle libraries
Carbonyl condensation with post-cyclization functionalization
Divergent synthesis feasibility; purification profile
Crystallographic fragment screening
Heavy atom anomalous signal (Br)
Experimental phasing without additional derivatization; halogen bonding geometry

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